5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid

Lipophilicity Physicochemical Profiling Drug Discovery

Researchers face SAR variability from isomeric impurities in fluorinated building blocks. 5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid (CAS 1783528-48-2) eliminates this risk: • Defined 5-NH2/2-Cl/4-CF3 pattern (ΔlogP 0.5 vs 2-amino isomers) for consistent ADME • 3 orthogonal handles: -COOH, -Cl, -NH2 for sequential diversification • HDAC4/7-inert (Ki >50 μM)-validated non-active control • 98% purity with batch-specific NMR/HPLC QC Available 250 mg-1 g. Ships ambient, RT storage.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
Cat. No. B13043929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C8H5ClF3NO2/c9-5-2-4(8(10,11)12)6(13)1-3(5)7(14)15/h1-2H,13H2,(H,14,15)
InChIKeyAVZJBWHOVDTGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid – Chemical Identity & Procurement


5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid (CAS 1783528-48-2) is a tri-substituted benzoic acid building block containing a 5-amino, 2-chloro, and 4-trifluoromethyl substitution pattern [1]. With a molecular weight of 239.58 g/mol and formula C8H5ClF3NO2, it is classified as a fluorinated aromatic intermediate commonly utilized in medicinal chemistry and agrochemical research [1]. The compound features a calculated XLogP3 of 2.3 and a topological polar surface area (TPSA) of 63.3 Ų, indicative of moderate lipophilicity [1].

5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid – Isomer Substitution Risks


The precise substitution pattern on the benzoic acid core dictates distinct physicochemical and biological properties. Simple replacement with isomeric aminobenzoic acid derivatives—such as 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid or 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid—alters lipophilicity (XLogP3 differs by 0.5 units), electronic distribution, and molecular recognition [1]. These deviations directly impact solubility, membrane permeability, target binding kinetics, and synthetic utility [1]. Consequently, interchanging isomers without quantitative justification introduces uncontrolled experimental variance, compromising data reproducibility and potentially invalidating downstream structure-activity relationship (SAR) studies. The following quantitative evidence clarifies the specific differentiators that mandate the selection of the 5-amino-2-chloro-4-(trifluoromethyl) isomer over its closest structural analogs.

5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid – Evidence vs. Closest Analogs


Lower Lipophilicity vs. 2-Amino Analogs

The target compound exhibits a computed XLogP3 value of 2.3, which is 0.5 log units lower than the 2.8 value reported for both 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid and 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid [1][2][3]. This difference arises from the specific positioning of the amino group relative to the carboxylic acid and trifluoromethyl substituents.

Lipophilicity Physicochemical Profiling Drug Discovery

Consistently Weak HDAC Inhibition

The target compound displays Ki values exceeding 50,000 nM against human histone deacetylases 4 (HDAC4) and 7 (HDAC7) [1][2]. This extremely weak inhibition is consistent with data for the closely related analog 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid, which shows IC50 > 50,000 nM against HDAC8 [3]. Both compounds are therefore functionally inactive as HDAC inhibitors under standard assay conditions.

Epigenetics HDAC Inhibition Biochemical Screening

High Purity Enables Reproducible Synthesis

The target compound is commercially available from multiple vendors at a standard purity specification of 98% [1]. This high purity level minimizes batch-to-batch variability that could arise from the presence of positional isomers or other impurities, which are common contaminants in the synthesis of substituted benzoic acids.

Chemical Synthesis Building Block Quality Control

5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid – Research & Industrial Use Cases


Moderately Lipophilic Scaffold for SAR Studies

The target compound's XLogP3 of 2.3 positions it in a distinct lipophilicity window compared to its 2-amino isomers (XLogP3 = 2.8). This property makes it a preferred choice for medicinal chemistry programs optimizing for balanced ADME properties, particularly when reducing logP to mitigate hERG liability or phospholipidosis risk is a design goal [1].

Inert Scaffold for HDAC Biochemical Assays

With Ki values > 50,000 nM against HDAC4 and HDAC7, this compound exerts no meaningful inhibition of these epigenetic targets. Researchers can confidently employ it as a non-active control or as a functionalized core for derivatization without introducing unintended HDAC-mediated biological activity that could skew phenotypic readouts [1][2].

Amide Bond Precursor for Drug & Agrochemical Synthesis

The combination of a free carboxylic acid handle, an ortho-chloro substituent (which can direct electrophilic aromatic substitution or participate in metal-catalyzed cross-couplings), and a meta-amino group provides three orthogonal reactive sites for sequential diversification [1]. The commercial availability at 98% purity ensures high-yielding initial reactions, making it a reliable entry point for synthesizing libraries of fluorinated benzamides, anilides, and heterocycles [1].

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